Enhanced Lipophilicity (LogP) Compared to N-Methyl and 5-Chloro Analogs
The compound exhibits a computed logP of 2.28630 [1]. This value is substantially higher than that of the N-methyl analog, 5-Bromo-N-methylpyrimidin-2-amine, which has a reported logP of 1.3538 [2], representing an increase of +0.93 logP units. It also differs from the 5-chloro analog, 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, which has a computed logP of 2.1042 , a difference of +0.18 logP units.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | logP = 2.28630 |
| Comparator Or Baseline | 5-Bromo-N-methylpyrimidin-2-amine (logP = 1.3538) and 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine (logP = 2.1042) |
| Quantified Difference | vs. N-methyl: +0.93 logP units; vs. 5-Chloro: +0.18 logP units |
| Conditions | Computational prediction (reported by ChemSrc and Molbase databases) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and is a critical parameter in the design of CNS-penetrant drugs or compounds intended for oral bioavailability.
- [1] ChemSrc. (n.d.). 5-溴-2-(2,2,2-三氟乙基)氨基嘧啶. Retrieved from https://m.chemsrc.com/ View Source
- [2] Molbase. (n.d.). 5-bromo-N-methylpyrimidin-2-amine. Retrieved from https://qiye.molbase.cn/ View Source
